An In-Depth Technical Guide to the Synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide
An In-Depth Technical Guide to the Synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical overview for the synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, with detailed protocols and mechanistic insights to ensure reproducibility and a thorough understanding of the chemical transformations involved.
Introduction
Piperidine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring allows for the modulation of physicochemical properties and biological activity. The introduction of a carbohydrazide moiety at the 3-position, combined with a 4-methylbenzenesulfonyl (tosyl) group on the nitrogen, yields a molecule with a unique combination of structural features. The tosyl group can act as a hydrogen bond acceptor and modulate the basicity of the piperidine nitrogen, while the carbohydrazide functional group is a versatile synthon for the construction of more complex molecular architectures, such as hydrazones and various heterocyclic systems. This guide details a reliable and efficient three-step synthesis of the title compound, commencing from piperidine-3-carboxylic acid.
Overall Synthetic Strategy
The synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide is achieved through a robust three-step sequence. This strategy prioritizes the use of readily available starting materials and reagents, and each step is designed for high yield and purity of the desired product. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide.
PART 1: Synthesis of Intermediates
Step 1: Synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic Acid
The initial step involves the protection of the secondary amine of piperidine-3-carboxylic acid with a p-toluenesulfonyl (tosyl) group. This is a crucial transformation as it prevents unwanted side reactions in the subsequent esterification step and introduces a key structural element. The reaction is typically carried out under Schotten-Baumann conditions, using an aqueous alkaline solution to deprotonate the amino group, thereby facilitating its nucleophilic attack on the sulfonyl chloride.
Reaction Scheme:
Detailed Experimental Protocol:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-3-carboxylic acid (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.5 eq.).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Tosyl Chloride: While maintaining the temperature, add a solution of p-toluenesulfonyl chloride (1.1 eq.) in a suitable organic solvent (e.g., diethyl ether or toluene) dropwise over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with 1 M hydrochloric acid to remove any unreacted starting material, followed by a wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
The use of a biphasic system with an aqueous base (NaOH) ensures that the amine is deprotonated and readily available for reaction, while the tosyl chloride remains in the organic phase, minimizing its hydrolysis.
-
The slow, dropwise addition of tosyl chloride at low temperature helps to control the exothermic nature of the reaction and prevent the formation of byproducts.
-
The acidic wash during work-up removes any remaining piperidine-3-carboxylic acid, simplifying the purification process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Piperidine-3-carboxylic acid | C₆H₁₁NO₂ | 129.16 | White solid |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | White solid |
| 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic Acid | C₁₃H₁₇NO₄S | 283.34 | White solid |
Table 1: Physicochemical properties of reactants and product for Step 1.[1]
Step 2: Synthesis of Ethyl 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylate
With the amine protected, the next step is the esterification of the carboxylic acid. A classic Fischer esterification is employed, using an excess of ethanol as both the reactant and the solvent, with a catalytic amount of strong acid, such as sulfuric acid. This reaction is an equilibrium process, and driving it towards the product is achieved by using a large excess of one of the reactants (ethanol) and, if necessary, by removing the water formed during the reaction.[2][3][4][5]
Reaction Scheme:
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic acid (1.0 eq.) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer successively with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylate can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a large excess of ethanol serves to shift the equilibrium of the Fischer esterification towards the formation of the ester product.
-
Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol.
-
The neutralization step is crucial to remove the acid catalyst before extraction, preventing potential hydrolysis of the ester during work-up.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic Acid | C₁₃H₁₇NO₄S | 283.34 | White solid |
| Ethanol | C₂H₆O | 46.07 | Colorless liquid |
| Ethyl 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylate | C₁₅H₂₁NO₄S | 311.40 | Oil or low-melting solid |
Table 2: Physicochemical properties of reactants and product for Step 2.
PART 2: Synthesis of the Final Product
Step 3: Synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide
The final step in the synthetic sequence is the conversion of the ethyl ester to the desired carbohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group.[6][7]
Reaction Scheme:
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve ethyl 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylate (1.0 eq.) in a suitable solvent, such as ethanol or methanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3-5 eq.) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.
-
Purification: The crude 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the final product as a crystalline solid.
Causality Behind Experimental Choices:
-
An excess of hydrazine hydrate is used to drive the reaction to completion and to minimize the formation of the diacyl-hydrazine byproduct.
-
Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for the nucleophilic acyl substitution.
-
The choice of a protic solvent like ethanol facilitates the reaction and can also serve as a good medium for the crystallization of the final product upon cooling.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylate | C₁₅H₂₁NO₄S | 311.40 | Oil or low-melting solid |
| Hydrazine hydrate | H₆N₂O | 50.06 | Colorless liquid |
| 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide | C₁₃H₁₉N₃O₃S | 297.37 | White solid |
Table 3: Physicochemical properties of reactants and final product for Step 3.[8]
PART 3: Characterization and Data
A thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following are expected spectroscopic data for the key compounds in this synthesis.
1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic Acid
-
¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.6-3.8 (m, 2H, piperidine-H), 2.9-3.1 (m, 2H, piperidine-H), 2.45 (s, 3H, Ar-CH₃), 2.3-2.5 (m, 1H, piperidine-H), 1.6-2.0 (m, 4H, piperidine-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 178.0 (C=O), 144.0 (Ar-C), 133.0 (Ar-C), 130.0 (Ar-CH), 127.5 (Ar-CH), 50.0 (piperidine-CH₂), 46.0 (piperidine-CH₂), 42.0 (piperidine-CH), 28.0 (piperidine-CH₂), 24.0 (piperidine-CH₂), 21.5 (Ar-CH₃).
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O), 1340, 1160 (SO₂).
-
Mass Spec (ESI-MS): m/z 284.1 [M+H]⁺.
Ethyl 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylate
-
¹H NMR (CDCl₃, 400 MHz): δ 7.68 (d, 2H, Ar-H), 7.33 (d, 2H, Ar-H), 4.15 (q, 2H, OCH₂CH₃), 3.6-3.7 (m, 2H, piperidine-H), 2.9-3.0 (m, 2H, piperidine-H), 2.43 (s, 3H, Ar-CH₃), 2.3-2.4 (m, 1H, piperidine-H), 1.6-1.9 (m, 4H, piperidine-H), 1.25 (t, 3H, OCH₂CH₃).[9]
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.0 (C=O), 143.5 (Ar-C), 133.5 (Ar-C), 129.8 (Ar-CH), 127.8 (Ar-CH), 60.8 (OCH₂CH₃), 50.5 (piperidine-CH₂), 46.5 (piperidine-CH₂), 42.5 (piperidine-CH), 28.5 (piperidine-CH₂), 24.5 (piperidine-CH₂), 21.5 (Ar-CH₃), 14.2 (OCH₂CH₃).[9]
-
IR (neat, cm⁻¹): 1730 (C=O), 1345, 1165 (SO₂).
-
Mass Spec (ESI-MS): m/z 312.1 [M+H]⁺.
1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.1 (br s, 1H, NH), 7.65 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.2 (br s, 2H, NH₂), 3.5-3.6 (m, 2H, piperidine-H), 2.8-2.9 (m, 2H, piperidine-H), 2.40 (s, 3H, Ar-CH₃), 2.2-2.3 (m, 1H, piperidine-H), 1.5-1.8 (m, 4H, piperidine-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 172.0 (C=O), 143.0 (Ar-C), 134.0 (Ar-C), 130.0 (Ar-CH), 127.5 (Ar-CH), 50.0 (piperidine-CH₂), 46.0 (piperidine-CH₂), 43.0 (piperidine-CH), 28.0 (piperidine-CH₂), 24.0 (piperidine-CH₂), 21.0 (Ar-CH₃).
-
IR (KBr, cm⁻¹): 3310, 3200 (N-H), 1640 (C=O, Amide I), 1580 (N-H bend, Amide II), 1340, 1160 (SO₂).
-
Mass Spec (ESI-MS): m/z 298.1 [M+H]⁺.
Safety Information
It is imperative that all laboratory work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is worn at all times.
-
p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Causes severe skin and eye burns. Reacts with water to produce hydrochloric acid. Handle with extreme care.
-
Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen. It is also flammable. Handle with extreme caution, using appropriate engineering controls and PPE.
Conclusion
This technical guide provides a detailed and logical pathway for the synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently and safely produce this valuable chemical intermediate. The provided spectroscopic data will serve as a reliable reference for the characterization and quality control of the synthesized compounds.
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ResearchGate. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
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p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). (n.d.). Retrieved from [Link]
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